(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Overview
Description
Scientific Research Applications
Surfactant Applications
Imidazoline compounds, which “®-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide” could potentially be a part of, are known to be used as surfactants . They are often used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers .
Laundry Detergent Applications
These compounds have properties that make them useful in laundry detergent applications. They exhibit good detergency, resiliency, foaming property, softening property, rewettability, good storage stability, and less irritating property .
Corrosion Inhibition
Imidazoline compounds are also known for their corrosion inhibition properties . This makes them useful in industries that deal with metal surfaces that need protection from corrosion.
Textile Industry Applications
Cationic surfactants, which include imidazoline compounds, were first used as dye leveling agents in the textile industry . They are still used in this capacity, in addition to their use as fabric softeners.
Hair Care Products
In the personal care industry, cationic surfactants are used in hair conditioners and other hair preparations . They help in providing a smooth and soft texture to the hair.
Industrial Applications
Imidazoline compounds have found various industrial applications due to their film-forming properties . They are used in industries like paint and ink, road making, and lubricants .
Mechanism of Action
Target of Action
Mode of Action
The compound may act as a modulator of the 5-HT2 receptors , which are a subfamily of serotonin receptors. Serotonin receptors are responsible for the release of many neurotransmitters, including dopamine, noradrenaline, and acetylcholine, and also influence various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .
Additionally, the compound may inhibit Monoamine Oxidase (MAO) , an enzyme that catalyzes the oxidation of monoamines, playing a vital role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
The compound’s interaction with 5-HT2 receptors and MAO suggests its involvement in the serotonergic signaling pathway and the neurotransmitter metabolic process . By modulating these pathways, the compound could potentially influence various physiological and psychological responses, including mood regulation, anxiety control, and cognitive function.
Result of Action
The modulation of 5-HT2 receptors and inhibition of MAO by the compound could lead to an increase in the levels of certain neurotransmitters in the brain, potentially resulting in altered mood, reduced anxiety, and improved cognitive function . .
properties
IUPAC Name |
(2R)-N-[3-(2-aminoethylamino)-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4/c1-11(2,7-15)9(17)10(18)14-5-3-8(16)13-6-4-12/h9,15,17H,3-7,12H2,1-2H3,(H,13,16)(H,14,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMDXICCGPQBQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743579 | |
Record name | (2R)-N-{3-[(2-Aminoethyl)amino]-3-oxopropyl}-2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943528-71-0 | |
Record name | (2R)-N-[3-[(2-Aminoethyl)amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943528-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-N-{3-[(2-Aminoethyl)amino]-3-oxopropyl}-2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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